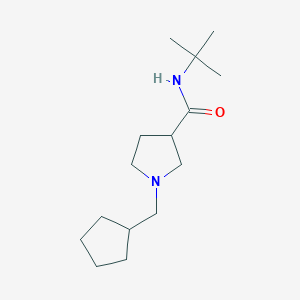
N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide is a synthetic compound with the molecular formula C15H28N2O and a molecular weight of 252.40 g/mol. This compound is primarily used as an intermediate in the production of pharmaceutical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide typically involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)2) under solvent-free conditions at room temperature . This method is efficient and yields high purity products.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient, versatile, and sustainable compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting specific biological pathways.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolizines
Uniqueness
N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide is unique due to its specific structure, which includes a tert-butyl group and a cyclopentylmethyl group attached to the pyrrolidine ring. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in pharmaceutical research and development .
Eigenschaften
IUPAC Name |
N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-15(2,3)16-14(18)13-8-9-17(11-13)10-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVIRWWDWTUDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6470560.png)
![3-methyl-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6470561.png)
![3-(methoxymethyl)-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole](/img/structure/B6470568.png)
![5-bromo-2-{methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile](/img/structure/B6470577.png)
![6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6470590.png)
![3-chloro-4-({1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470592.png)
![6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-2-carbonitrile](/img/structure/B6470593.png)
![N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6470607.png)
![2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B6470609.png)
![3-methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6470622.png)
![N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B6470623.png)
![N-cyclopropyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide](/img/structure/B6470631.png)
![N-cyclopropyl-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide](/img/structure/B6470632.png)
![3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6470637.png)
